molecular formula C₈H₁₁N₅O₃ B1145715 Iso-acyclovir CAS No. 374697-95-7

Iso-acyclovir

Katalognummer: B1145715
CAS-Nummer: 374697-95-7
Molekulargewicht: 225.2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iso-acyclovir is a synthetic nucleoside analogue derived from acyclovir. It is designed to mimic the structure of natural nucleosides, which are the building blocks of DNA and RNA. This compound is primarily known for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella-zoster virus (VZV).

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Iso-acyclovir can be synthesized through several methods. One common approach involves the reaction of guanine with a suitable alkylating agent to introduce the acyclic side chain. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction conditions often include elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Iso-acyclovir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives are often evaluated for their antiviral activity and other potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

  • Herpes Simplex Virus Infections
    • Iso-acyclovir has demonstrated effectiveness against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2). Clinical studies indicate that it can reduce the severity and duration of symptoms associated with primary and recurrent infections.
  • Varicella-Zoster Virus
    • Similar to acyclovir, this compound is utilized in managing infections caused by the varicella-zoster virus, which results in shingles. Early administration significantly mitigates complications such as postherpetic neuralgia.
  • Ocular Infections
    • Research indicates that this compound can be formulated into ocular delivery systems to treat herpetic keratitis effectively. Its incorporation into nanofiber matrices enhances bioavailability and therapeutic outcomes in ocular applications .

Formulation Innovations

Recent advancements in drug delivery systems have leveraged this compound's properties:

  • Polymeric Fibrous Matrices : Studies have shown that this compound can be incorporated into polymeric fibrous matrices for sustained release, improving therapeutic performance against HSV infections .
  • Nanofiber Technologies : The development of this compound nanofibers has been explored to enhance drug absorption and reduce treatment duration for skin lesions caused by herpes viruses .

Case Study: Management of Acyclovir-Resistant Infections

A retrospective analysis highlighted the use of this compound in patients with acyclovir-resistant herpes simplex virus infections. Continuous intravenous administration was shown to yield favorable clinical outcomes compared to traditional intermittent dosing methods .

Clinical Trial: Efficacy in Genital Herpes

A double-blind study assessed the efficacy of this compound for suppressive therapy in patients with recurrent genital herpes. Results indicated a significant reduction in recurrence rates compared to placebo, demonstrating its potential as a long-term management option for chronic conditions .

Safety Profile

This compound exhibits a safety profile similar to that of acyclovir, with common adverse effects including nausea, diarrhea, and headache. However, careful monitoring is essential in patients with renal impairment due to the risk of crystalluria associated with high doses .

Comparative Efficacy Table

Application AreaThis compound EfficacyAcyclovir EfficacyNotes
Herpes Simplex VirusHighHighEffective for both primary and recurrent infections
Varicella-Zoster VirusModerateHighEffective when administered early
Ocular InfectionsHighModerateEnhanced delivery via nanofibers
Genital HerpesHighHighSignificant reduction in recurrence rates

Wirkmechanismus

Iso-acyclovir exerts its antiviral effects by inhibiting viral DNA polymerase. After intracellular uptake, this compound is phosphorylated by viral thymidine kinase to form this compound monophosphate. This monophosphate is further phosphorylated by cellular enzymes to form this compound triphosphate. This compound triphosphate competes with deoxyguanosine triphosphate (dGTP) for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other nucleoside analogues. These modifications can result in differences in antiviral potency, resistance profiles, and pharmacokinetics .

Eigenschaften

CAS-Nummer

374697-95-7

Molekularformel

C₈H₁₁N₅O₃

Molekulargewicht

225.2

Synonyme

Acyclovir Impurity-E;  9-[(2-Hydroxyethoxy)methyl]isoguanine;  6-Amino-3,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one;  6-Amino-1,9-dihydro-9-[(2-hydroxyethoxy)methyl]-2H-purin-2-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.